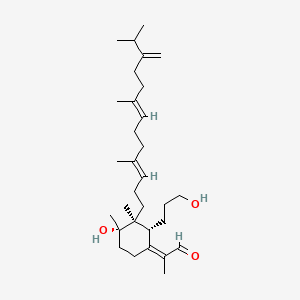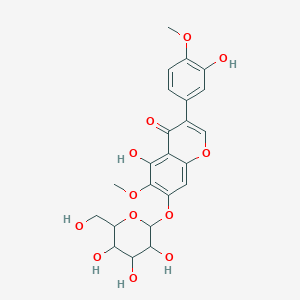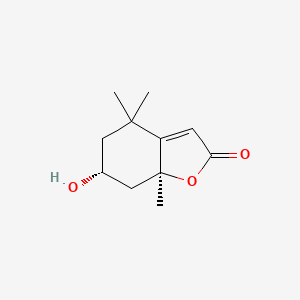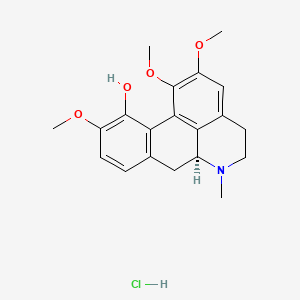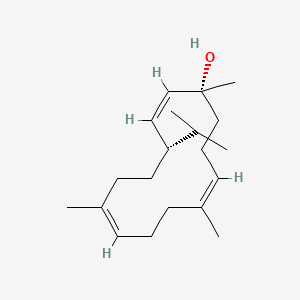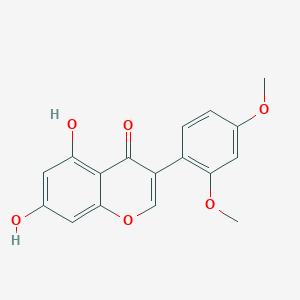
2'-methoxybiochanin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-methoxybiochanin A is a natural product found in Dalbergia parviflora with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2'-Methoxybiochanin A, also known as 2-methoxyestradiol (2ME2), exhibits significant anticancer properties. It inhibits tumor growth and angiogenesis by disrupting microtubules and downregulating hypoxia-inducible factor-1 (HIF), thereby inhibiting HIF-1-induced transcriptional activation of VEGF expression (Mabjeesh et al., 2003). Furthermore, 2ME2 induces apoptosis in leukemia cells through a free radical-mediated mechanism, with its activity enhanced in cells with higher basal superoxide contents (Zhou et al., 2003).
Diabetes Management
Biochanin A, another name for 2'-methoxybiochanin A, has been found to improve insulin sensitivity and control hyperglycemia in type 2 diabetes. It significantly decreases blood glucose and reduces insulin resistance, alongside improving lipid profiles (Oza & Kulkarni, 2018).
Modulation of DNA Structure
2-Methoxyestradiol influences DNA structure by inducing reactive nitrogen species, leading to DNA damage in cancer cells. This process is a result of enzymatic uncoupling of increased neuronal nitric oxide synthase protein levels, demonstrating a potential application in chemotherapy (Górska-Ponikowska et al., 2020).
Versatile Therapeutic Perspectives
Biochanin-A, a nutritional and dietary isoflavonoid, possesses a range of biological activities, including chemoprevention, neuroprotection, anti-inflammatory actions, and modulation of metabolic disorders. Its ability to interact with various biochemical pathways makes it a promising candidate for therapeutic drug development for various pathologies (Ramachandran et al., 2022).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of Biochanin A have been evaluated in female rats. Its bioavailability is approximately 4.6%, and it shows high clearance and a large apparent volume of distribution, which is crucial for determining its therapeutic potential (Singh, Wahajuddin, & Jain, 2011).
Antifungal Activity
Biochanin A and its derivatives exhibit significant antifungal activity, effectively inhibiting mycelial growth of soil-borne fungi. This suggests potential applications in agricultural and pharmaceutical fungicides (Weidenbörner et al., 1990).
Cardioprotective Effects
2-Methoxyestradiol shows promise in protecting against pressure overload-induced left ventricular hypertrophy, suggesting its potential use in heart failure treatment. Its protective effects are linked to the induction of antioxidant and anti-inflammatory proteins and modulation of proteins involved in myocardial energy metabolism (Maayah et al., 2018).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHDEMRGWYORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658062 |
Source


|
| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-methoxybiochanin A | |
CAS RN |
61243-75-2 |
Source


|
| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



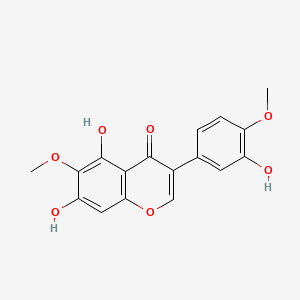
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
